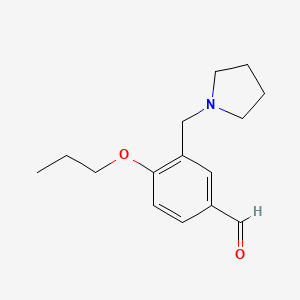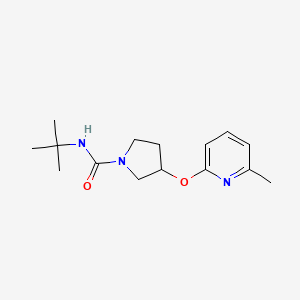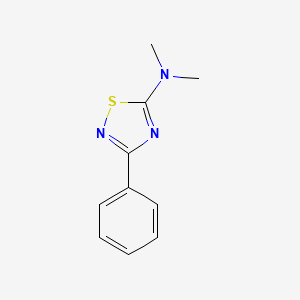
N1-(5-chloro-2-cyanophenyl)-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(5-chloro-2-cyanophenyl)-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H26ClN5O2 and its molecular weight is 439.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Neurokinin-1 Receptor Antagonism
Compounds with intricate structures like the one you've mentioned may have applications in targeting specific receptors in the brain, such as neurokinin-1 (NK1) receptors. NK1 receptors are involved in various physiological processes, including pain perception and the stress response. An orally active, water-soluble NK1 receptor antagonist with a complex structure showed high affinity and efficacy in preclinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).
Anticancer Activity
The structural complexity of the compound is reminiscent of molecules that have shown potential as anticancer agents. For instance, α-aminophosphonate derivatives containing a 2-oxoquinoline structure have been synthesized and evaluated for antitumor activities against various human cancer cell lines. These compounds exhibited moderate to high levels of antitumor activities, highlighting the potential for complex molecules to act as effective anticancer agents (Fang et al., 2016).
Sleep-Wake Cycle Modulation
Another potential application could be in the modulation of the sleep-wake cycle, targeting orexin receptors. Compounds targeting orexin-1 and orexin-2 receptors have been studied for their effects on sleep, suggesting that complex molecular structures could be designed to selectively influence sleep patterns, promoting sleep or wakefulness depending on the target and mode of action (Dugovic et al., 2009).
Topoisomerase I Targeting for Cancer Therapy
Compounds with intricate structures, including isoquinoline derivatives, have been investigated for their ability to target topoisomerase I, a crucial enzyme involved in DNA replication. Such compounds have shown potent cytotoxic activity, indicating their potential application in cancer therapy (Ruchelman et al., 2004).
Isoquinoline Synthesis
The compound's structure hints at its potential utility in synthetic chemistry, particularly in the synthesis of isoquinolines, a valuable structural motif in medicinal chemistry. Research into palladium-assisted reactions has demonstrated new methods for isoquinoline ring synthesis, which could be relevant for compounds with similar structural features (Barr et al., 1983).
Propiedades
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN5O2/c1-28(2)21(16-7-9-20-15(11-16)5-4-10-29(20)3)14-26-22(30)23(31)27-19-12-18(24)8-6-17(19)13-25/h6-9,11-12,21H,4-5,10,14H2,1-3H3,(H,26,30)(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGQFWNCHFAYSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=C(C=CC(=C3)Cl)C#N)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(Cyclopropylmethoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2538929.png)
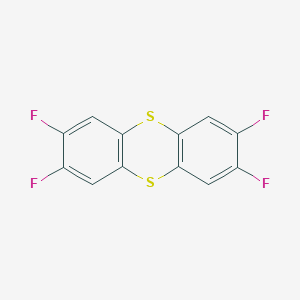
![1-[4-[2-Hydroxy-3-(1,2,4-triazol-1-yl)propoxy]-3-methoxyphenyl]ethanone](/img/structure/B2538934.png)
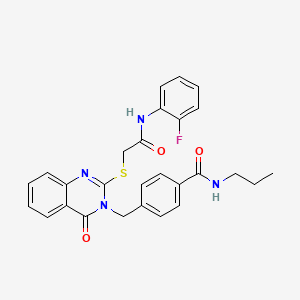
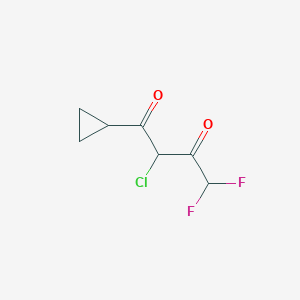

![N-(2-methylpropyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2538942.png)
![N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl}-N'-(2-methoxybenzyl)ethanediamide](/img/structure/B2538944.png)
![N-(3-isopropoxypropyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2538945.png)
![5-(furan-2-yl)-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]pyrazolidine-3-carboxamide](/img/structure/B2538946.png)
